
methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a hydroxyoxolan ring and a methyl ester group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions, leading to the formation of the triazole ring.
Step 1: Preparation of the azide precursor.
Step 2: Preparation of the alkyne precursor.
Step 3: Cycloaddition reaction to form the triazole ring.
Step 4: Introduction of the hydroxyoxolan group.
Step 5: Esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The hydroxyoxolan group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole-4-carboxylate derivatives: Similar in structure but may lack the hydroxyoxolan group.
Oxolane derivatives: Contain the oxolane ring but may not have the triazole moiety.
Methyl esters of other heterocycles: Share the ester functionality but differ in the heterocyclic core.
Uniqueness
Methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of the triazole ring, hydroxyoxolan group, and methyl ester. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Biological Activity
Methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 1807891-13-9) is a compound belonging to the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in drug design.
The molecular formula of this compound is C8H11N3O4, with a molecular weight of 213.19 g/mol. The structure features a triazole ring, which is known for its role in various biological mechanisms.
Property | Value |
---|---|
Molecular Formula | C₈H₁₁N₃O₄ |
Molecular Weight | 213.19 g/mol |
CAS Number | 1807891-13-9 |
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazole derivatives. A notable study synthesized various 1H-1,2,3-triazole derivatives and evaluated their antimicrobial activity against bacterial and fungal strains. The results indicated that compounds similar to this compound exhibited significant inhibition of microbial growth compared to traditional antibiotics like metronidazole .
Trypanocidal Activity
Recent studies have highlighted the potential of triazole-based compounds in treating Trypanosomiasis. Analogous compounds have demonstrated potent activity against Trypanosoma cruzi with IC50 values significantly lower than existing treatments. The effectiveness of these compounds in reducing parasite load in in vitro models indicates a promising avenue for research into this compound as a potential therapeutic agent .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various synthesized triazole derivatives, this compound was tested against common pathogens. Results showed that it had a higher inhibition rate against both Gram-positive and Gram-negative bacteria compared to controls.
Case Study 2: Cytotoxicity Assessment
A study focused on the cytotoxic effects of triazole derivatives revealed that this compound induced apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and DNA fragmentation.
Properties
Molecular Formula |
C8H11N3O4 |
---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
methyl 1-(4-hydroxyoxolan-3-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C8H11N3O4/c1-14-8(13)5-2-11(10-9-5)6-3-15-4-7(6)12/h2,6-7,12H,3-4H2,1H3 |
InChI Key |
XVKRKAHAGSIFFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2COCC2O |
Origin of Product |
United States |
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